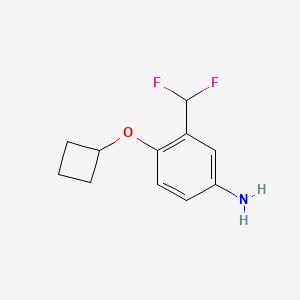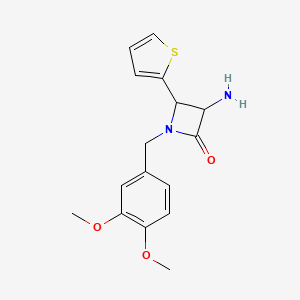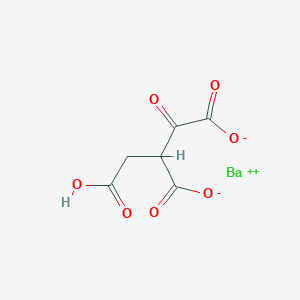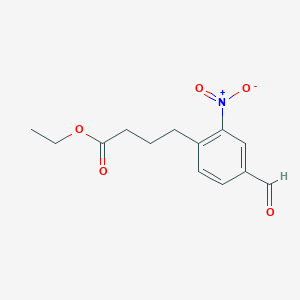
4-Cyclobutoxy-3-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutoxy-3-(difluoromethyl)aniline is an organic compound with the molecular formula C11H13F2NO. It is characterized by the presence of a cyclobutoxy group attached to the aniline ring, along with a difluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-3-(difluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-3-(difluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-Cyclobutoxy-3-(difluoromethyl)aniline has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: It may be utilized in the study of biological pathways and mechanisms due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-3-(difluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound’s difluoromethyl group plays a crucial role in its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline: This compound shares structural similarities with 4-Cyclobutoxy-3-(difluoromethyl)aniline but differs in the presence of a cyclobutylmethoxy group instead of a cyclobutoxy group.
3-(Difluoromethyl)aniline: Another related compound, which lacks the cyclobutoxy group but contains the difluoromethyl group attached to the aniline ring.
Uniqueness
This compound is unique due to the combination of its cyclobutoxy and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-cyclobutyloxy-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)9-6-7(14)4-5-10(9)15-8-2-1-3-8/h4-6,8,11H,1-3,14H2 |
InChI Key |
LHPJYSFUQHPGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)


![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)


![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)





